Phenpromethamine
Overview
Description
Phenpromethamine is a type of stimulant found in some supplement products. It is used to increase energy, improve athletic performance, for weight loss, and for other uses . It was previously marketed as a nasal inhaler from 1943 through 1960 but is no longer available .
Molecular Structure Analysis
Phenpromethamine has a molecular formula of C10H15N and a molecular weight of 149.23 g/mol . The IUPAC name for Phenpromethamine is N-methyl-2-phenylpropan-1-amine . The structure of Phenpromethamine includes a phenyl group attached to a propyl group with a methylamine substituent .
Physical And Chemical Properties Analysis
Phenpromethamine is an amine with a molecular formula of C10H15N and a molecular weight of 149.23 g/mol . Additional physical and chemical properties such as solubility, melting point, and boiling point are not well-documented in the available literature.
Scientific Research Applications
PhenX Toolkit and Research Domains : The PhenX Toolkit, developed by RTI International and the National Human Genome Research Institute, offers measures for 21 research domains, facilitating replication and validation across studies. This toolkit aids in genomic studies and could potentially be applied to research involving Phenpromethamine or similar compounds (Hamilton et al., 2011).
Valvular Heart Disease and Phentermine-Fenfluramine : A study on the effects of phentermine-fenfluramine on valvular heart disease could provide insights into cardiovascular implications of related compounds like Phenpromethamine (Burger et al., 1999).
Phenmetrazine and Neurochemical Changes : Research on Phenmetrazine, a related compound, demonstrates the impact on dopaminergic and adrenergic receptor desensitization, which could be relevant in understanding Phenpromethamine's neurological effects (Keegan et al., 2021).
Metabolism in Man and Animals : Studying the metabolism of similar compounds like Phenmetrazine in humans and animals can offer valuable insights into the metabolic pathways and interactions of Phenpromethamine (Franklin et al., 1974).
Synthesis and Characterization : The synthesis and characterization of phenmetrazine analogs, like 3-fluorophenmetrazine, provide a framework for understanding the chemical properties and potential applications of Phenpromethamine (McLaughlin et al., 2017).
Radioactive Labeling for PET Studies : The use of phenylephrine, a compound with similarities to Phenpromethamine, in PET studies of cardiac sympathetic innervation, highlights the potential of Phenpromethamine in diagnostic imaging (Raffel et al., 1996).
Transdermal Formulation for Repurposed Indications : Research on the feasibility of delivering phenmetrazine via the transdermal route for new indications can guide the development of Phenpromethamine formulations for specific therapeutic applications (Jiang et al., 2019).
Analytical Differentiation of Isomeric Compounds : An analytical method to distinguish phenpromethamine from similar compounds can be crucial for accurate identification and research purposes (Tsumura et al., 2019).
Safety And Hazards
properties
IUPAC Name |
N-methyl-2-phenylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9(8-11-2)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFSOOYCQYDGES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861690 | |
Record name | N-Methyl-2-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenpromethamine | |
CAS RN |
93-88-9 | |
Record name | Phenpromethamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenpromethamine [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-2-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl(2-phenylpropyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENPROMETHAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D4542I59V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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